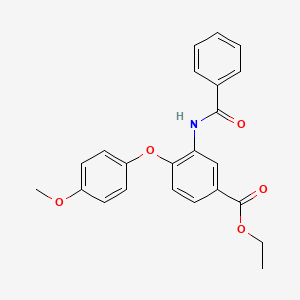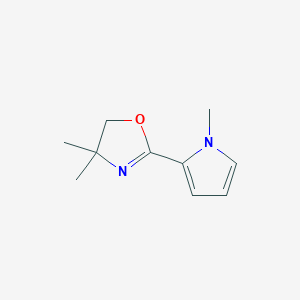![molecular formula C9H19O5P B14417927 Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate CAS No. 79872-66-5](/img/structure/B14417927.png)
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with an appropriate oxolane derivative under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the oxolane group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields .
Aplicaciones Científicas De Investigación
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research explores its use in drug design, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other materials.
Mecanismo De Acción
The mechanism of action of diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate include:
Diethyl phosphonate: A simpler phosphonate without the oxolane ring.
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate: A similar compound with methyl groups instead of ethyl groups.
Diethyl {[(tetrahydrofuran-2-yl)oxy]methyl}phosphonate: A compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both the phosphonate group and the oxolane ring. This combination allows for versatile reactivity and a wide range of applications in different fields .
Propiedades
Número CAS |
79872-66-5 |
|---|---|
Fórmula molecular |
C9H19O5P |
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylmethoxy)oxolane |
InChI |
InChI=1S/C9H19O5P/c1-3-13-15(10,14-4-2)8-12-9-6-5-7-11-9/h9H,3-8H2,1-2H3 |
Clave InChI |
AQBOBJUZMQWPEU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(COC1CCCO1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


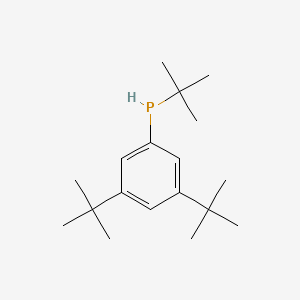
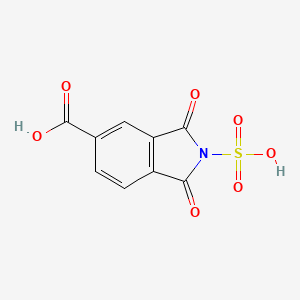
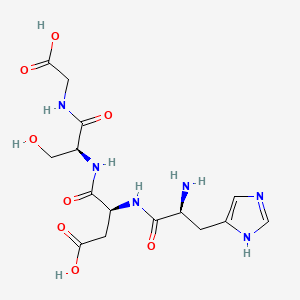
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)
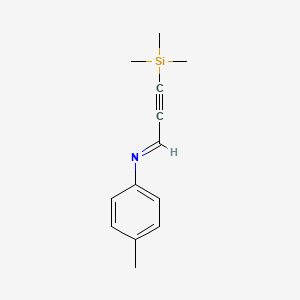
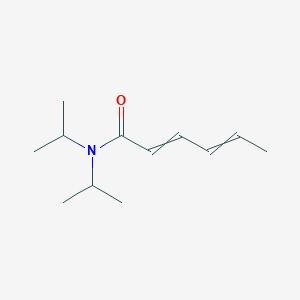
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
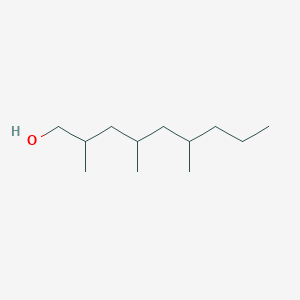
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
